TCO-PEG8-amine

Description

BenchChem offers high-quality TCO-PEG8-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG8-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H52N2O10 |

|---|---|

Molecular Weight |

564.7 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C27H52N2O10/c28-8-10-31-12-14-33-16-18-35-20-22-37-24-25-38-23-21-36-19-17-34-15-13-32-11-9-29-27(30)39-26-6-4-2-1-3-5-7-26/h1-2,26H,3-25,28H2,(H,29,30)/b2-1- |

InChI Key |

MXEGVNVGOKEYSH-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, TCO-PEG8-amine, a pivotal tool in modern bioconjugation and drug development. We will delve into its chemical structure, physicochemical properties, and detailed experimental protocols for its application. This guide is intended to equip researchers with the necessary information to effectively utilize TCO-PEG8-amine in their work, particularly in fields such as antibody-drug conjugates (ADCs), PROTACs, and advanced molecular imaging.

Core Concepts: Structure and Functionality

TCO-PEG8-amine is a versatile chemical linker composed of three key functional components:

-

Trans-cyclooctene (TCO): A strained alkene that serves as the bioorthogonal reactive handle. The TCO group engages in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with tetrazine-functionalized molecules.[1][2] This "click chemistry" reaction proceeds rapidly under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for use in biological systems.[3]

-

Polyethylene (B3416737) Glycol (PEG8) Spacer: An eight-unit polyethylene glycol chain that acts as a hydrophilic spacer.[4] The PEG8 linker enhances the aqueous solubility of the molecule and the resulting conjugate, mitigates steric hindrance, and can improve the pharmacokinetic profile of the final bioconjugate.[3][4]

-

Terminal Amine (-NH2): A primary amine group that provides a versatile point of attachment. This group can be readily conjugated to molecules containing activated carboxylic acids (such as N-hydroxysuccinimide [NHS] esters) or to carboxylic acids directly in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), forming a stable amide bond.[1]

The unique combination of these components makes TCO-PEG8-amine an excellent choice for two-step bioconjugation strategies where a biomolecule is first functionalized with the TCO moiety, followed by the specific attachment of a tetrazine-labeled payload.[3][5]

Physicochemical Properties

The quantitative data for TCO-PEG8-amine are summarized in the table below, providing key parameters for experimental design and execution.

| Property | Value | Reference(s) |

| Chemical Name | TCO-PEG8-amine | [1] |

| Molecular Formula | C₂₇H₅₂N₂O₁₀ | [1] |

| Molecular Weight | 564.7 g/mol | [1] |

| CAS Number | 2353409-92-2 | [1] |

| Purity | ≥98% | [1] |

| Appearance | Solid or oil | |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage Conditions | -20°C, protect from moisture | [1] |

| Stability | Not recommended for long-term storage due to potential isomerization to the less reactive cis-cyclooctene (CCO) form. | [1][2] |

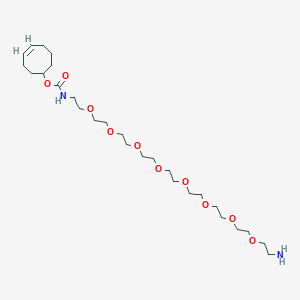

Chemical Structure Diagram

The following diagram illustrates the chemical structure of TCO-PEG8-amine, highlighting its three main components.

Caption: Chemical structure of TCO-PEG8-amine.

Experimental Protocols

This section provides a detailed protocol for a common two-step bioconjugation workflow using TCO-PEG8-amine. The first step involves conjugating TCO-PEG8-amine to a protein via its primary amine. The second step is the bioorthogonal "click" reaction with a tetrazine-labeled molecule.

Protocol 1: TCO-Functionalization of a Protein with TCO-PEG8-amine

This protocol describes the conjugation of TCO-PEG8-amine to a protein containing accessible carboxylic acid groups (e.g., aspartic acid, glutamic acid, or a C-terminus) after activation.

Materials and Reagents:

-

Protein of interest containing carboxylic acid groups

-

TCO-PEG8-amine

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

-

Conjugation Buffer: Amine-free buffer such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Desalting column (e.g., Sephadex G-25)

Procedure:

-

Protein Preparation:

-

Dissolve the protein of interest in Conjugation Buffer at a concentration of 1-10 mg/mL.

-

If the protein buffer contains amines, perform a buffer exchange into the Conjugation Buffer using a desalting column.

-

-

Activation of Carboxylic Acids on Protein:

-

Immediately before use, prepare a 100 mM stock solution of EDC and Sulfo-NHS in Activation Buffer or water.

-

Add a 50- to 100-fold molar excess of EDC and Sulfo-NHS to the protein solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation with TCO-PEG8-amine:

-

Immediately dissolve TCO-PEG8-amine in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Add a 10- to 30-fold molar excess of the TCO-PEG8-amine solution to the activated protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching (Optional):

-

To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted activated esters.

-

-

Purification:

-

Remove excess, unreacted TCO-PEG8-amine and coupling reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4).

-

The purified TCO-labeled protein is now ready for the subsequent click reaction.

-

Protocol 2: TCO-Tetrazine Bioorthogonal Ligation

This protocol outlines the "click" reaction between the TCO-modified protein and a tetrazine-conjugated molecule (e.g., a fluorescent probe, drug, or biotin).

Materials and Reagents:

-

Purified TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Add the tetrazine-containing molecule to the solution of the TCO-containing biomolecule. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is typically recommended to ensure complete reaction.[3]

-

-

Incubation:

-

Incubate the reaction at room temperature for 30 minutes to 2 hours.[3] The reaction is often complete within 30 minutes at sufficient concentrations.

-

-

Final Product:

-

The labeled conjugate is now ready for use.

-

If necessary, purify the final conjugate from excess tetrazine reagent using size-exclusion chromatography (SEC) or dialysis.[3]

-

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental processes described.

Caption: Two-step workflow for bioconjugation using TCO-PEG8-amine.

References

TCO-PEG8-Amine: A Technical Guide to its Mechanism of Action and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

TCO-PEG8-amine is a heterobifunctional linker that has emerged as a powerful tool in the field of bioconjugation and drug development. Its unique architecture, featuring a strained trans-cyclooctene (B1233481) (TCO) group and a primary amine, enables a two-pronged approach to molecular assembly. The TCO moiety participates in exceptionally fast and highly specific bioorthogonal click chemistry with tetrazines, while the amine provides a versatile handle for conjugation to a wide array of biomolecules and surfaces. The integrated polyethylene (B3416737) glycol (PEG8) spacer enhances aqueous solubility, improves pharmacokinetics, and minimizes steric hindrance. This technical guide delves into the core mechanism of action of TCO-PEG8-amine, presenting quantitative data, detailed experimental protocols, and visual representations of its utility in advanced life science research.

Core Mechanism of Action

The functionality of TCO-PEG8-amine is rooted in the distinct reactivity of its two terminal groups: the trans-cyclooctene (TCO) and the primary amine. This dual reactivity allows for a modular and strategic approach to the construction of complex bioconjugates.

The TCO Moiety: Bioorthogonal Ligation via iEDDA

The TCO group is the cornerstone of TCO-PEG8-amine's utility in bioorthogonal chemistry. It reacts with a tetrazine partner through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly in aqueous environments without the need for a catalyst.[1] The high ring strain of the trans-cyclooctene is a key driver of the rapid reaction kinetics.[2] Upon cycloaddition, a stable dihydropyridazine (B8628806) linkage is formed, with the release of nitrogen gas as the sole byproduct.[2] This clean and efficient ligation is ideal for applications within complex biological systems, including live cells and in vivo models.[3]

The Amine Group: Versatile Conjugation Chemistry

The primary amine (NH2) at the terminus of the PEG8 spacer provides a nucleophilic handle for a variety of conjugation strategies. It can readily react with electrophilic groups on target molecules, such as:

-

Activated Esters (e.g., N-hydroxysuccinimide [NHS] esters): This is a common and efficient method for labeling proteins, antibodies, and other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues). The amine of TCO-PEG8-amine can react with an NHS ester-functionalized molecule to form a stable amide bond.

-

Carboxylic Acids: In the presence of carbodiimide (B86325) activators like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the amine group can be coupled to carboxylic acids to form an amide linkage.[1]

This versatility allows for the initial attachment of the TCO-PEG8-amine linker to a molecule of interest, thereby "installing" a TCO group for subsequent bioorthogonal reaction.

The PEG8 Spacer: Enhancing Physicochemical Properties

The eight-unit polyethylene glycol (PEG) spacer plays a crucial role in the overall performance of the linker. Its key contributions include:

-

Increased Hydrophilicity: The PEG chain significantly improves the water solubility of the TCO moiety and the final bioconjugate.[4]

-

Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG spacer provides spatial separation between the conjugated molecules, minimizing steric clashes that could impede reactivity.[4]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, leading to reduced renal clearance and a longer circulation half-life.

Quantitative Data

The performance of TCO-PEG8-amine in bioconjugation is underpinned by its favorable physicochemical and kinetic properties.

Table 1: Physicochemical Properties of TCO-PEG8-Amine

| Property | Value | Reference |

| Molecular Formula | C27H52N2O10 | [4] |

| Molecular Weight | 564.71 g/mol | [4] |

| CAS Number | 2353409-92-2 | [4] |

Table 2: Reaction Kinetics of TCO-Tetrazine Ligation

| Reactants | Second-Order Rate Constant (k2) (M⁻¹s⁻¹) | Conditions | Reference |

| TCO and 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | [5] |

| TCO and 3-phenyl-1,2,4,5-tetrazine | ~2,000 | PBS | [5] |

| TCO and 3-(p-aminophenyl)-6-methyl-Tz | ~3,300 | PBS | [5] |

| General TCO and Tetrazine derivatives | up to 10⁶ | Dependent on TCO strain and tetrazine substituents | [6] |

Experimental Protocols

The following are detailed methodologies for the use of TCO-PEG8-amine in bioconjugation workflows.

Protocol 1: Two-Step Labeling of a Protein with a Tetrazine-Functionalized Molecule

This protocol first involves the "TCO-ylation" of a protein using TCO-PEG8-amine (via activation of a carboxylate on the protein), followed by the bioorthogonal ligation with a tetrazine-labeled molecule.

Part A: Protein Modification with TCO-PEG8-Amine

Materials:

-

Protein of interest (in an amine-free buffer, e.g., MES or PBS)

-

TCO-PEG8-amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Hydroxylamine, pH 8.5

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Prepare Protein: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

-

Prepare Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature. Prepare 100 mM stock solutions in Activation Buffer immediately before use.

-

Prepare a 10 mM stock solution of TCO-PEG8-amine in anhydrous DMSO.

-

-

Activate Protein Carboxylates:

-

In a microcentrifuge tube, add the protein solution.

-

Add the EDC stock solution to a final concentration of 2-5 mM.

-

Add the Sulfo-NHS stock solution to a final concentration of 5-10 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation Reaction:

-

Immediately add a 10- to 30-fold molar excess of the TCO-PEG8-amine stock solution to the activated protein. The optimal ratio should be determined empirically.

-

Incubate for 1-2 hours at room temperature with gentle mixing.

-

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess reagents by buffer exchange into the desired storage buffer using a desalting column.

Part B: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

Materials:

-

TCO-modified protein (from Part A)

-

Tetrazine-functionalized molecule of interest

-

Reaction Buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-modified protein in the Reaction Buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

-

Ligation Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-modified protein solution. A slight molar excess (1.1 to 2-fold) of the tetrazine is often used.

-

Incubate for 30-60 minutes at room temperature. The reaction is typically rapid.

-

-

Analysis and Storage: The final conjugate can be analyzed by SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy. Store the purified conjugate under conditions appropriate for the protein.

Protocol 2: Labeling of a TCO-Functionalized Molecule with an Amine-Reactive Probe

This protocol is for instances where you have a molecule functionalized with TCO and wish to label it with a probe containing an amine-reactive group (e.g., an NHS ester).

Materials:

-

TCO-PEG8-amine

-

Amine-reactive probe (e.g., NHS ester-dye)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification supplies (e.g., HPLC, desalting column)

Procedure:

-

Prepare Reagents:

-

Dissolve TCO-PEG8-amine in the Reaction Buffer.

-

Immediately before use, dissolve the amine-reactive probe in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Labeling Reaction: Add a 1.1- to 2-fold molar excess of the dissolved amine-reactive probe to the TCO-PEG8-amine solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent dye.

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Purify the TCO-PEG8-probe conjugate from excess reagents using an appropriate method such as HPLC or a desalting column.

Visualizations

The following diagrams illustrate the key mechanisms and workflows associated with TCO-PEG8-amine.

Caption: Dual reactivity of TCO-PEG8-amine.

Caption: Two-step protein bioconjugation workflow.

Conclusion

TCO-PEG8-amine stands out as a highly effective and versatile heterobifunctional linker for modern bioconjugation. Its mechanism of action, combining the rapid and specific TCO-tetrazine bioorthogonal reaction with robust amine-based coupling chemistry, provides researchers with a powerful tool for the precise construction of complex molecular architectures. The inclusion of the PEG8 spacer further enhances its utility by improving solubility and biocompatibility. The detailed protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for scientists and professionals in drug development and related fields, enabling the effective application of TCO-PEG8-amine in their research endeavors.

References

- 1. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TCO-PEG8-amine, CAS 2353409-92-2 | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

Navigating the Aqueous Environment: A Technical Guide to TCO-PEG8-Amine Solubility

For researchers, scientists, and drug development professionals, understanding the solubility of TCO-PEG8-amine in aqueous buffers is critical for the successful design and execution of bioconjugation experiments. This in-depth technical guide provides a comprehensive overview of the available data on the solubility of TCO-PEG8-amine, outlines detailed experimental protocols for its determination, and discusses the stability of this versatile linker.

TCO-PEG8-amine is a heterobifunctional crosslinker that plays a pivotal role in the field of bioorthogonal chemistry. It features a trans-cyclooctene (B1233481) (TCO) group for rapid and specific reaction with tetrazines, and a primary amine for conjugation to biomolecules. The eight-unit polyethylene (B3416737) glycol (PEG) spacer is intentionally included to enhance the hydrophilicity and aqueous solubility of the molecule.[1][2] While manufacturer data sheets and scientific literature confirm its general solubility in water, precise quantitative data in various aqueous buffers is not extensively published.

Core Properties of TCO-PEG8-Amine

| Property | Description | Source |

| Chemical Name | trans-Cyclooctene-PEG8-amine | N/A |

| Molecular Formula | C27H52N2O10 | [3] |

| Molecular Weight | 564.7 g/mol | [3] |

| General Solubility | Aqueous soluble; Soluble in DMSO, DCM, DMF | [3] |

Quantitative Solubility Data

Precise, peer-reviewed quantitative solubility data for TCO-PEG8-amine in a range of aqueous buffers is limited. However, information for related compounds and general statements from suppliers provide valuable insights.

| Compound | Solvent/Buffer | Solubility | Source |

| TCO PEG Amine (general) | Water | > 5 mg/mL | [4] |

| TCO-PEG8-NHS Ester | Water | ≥ 100 mg/mL | [5] |

It is important to note that the solubility of TCO-PEG8-amine can be influenced by several factors, including the specific buffer composition, ionic strength, pH, and temperature. The primary amine group has a pKa that will affect its protonation state and, consequently, its interaction with the solvent at different pH values.

Stability in Aqueous Buffers

The stability of TCO-PEG8-amine in aqueous solutions is primarily governed by the TCO ring. The strained trans-isomer can relax to the less reactive cis-cyclooctene (CCO) isomer over time.[3] Studies on other TCO derivatives have shown stability in phosphate-buffered saline (PBS) for hours to days.[6][7] For long-term storage, it is recommended to keep the compound at -20°C in a sealed, moisture- and light-protected container.[2]

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data in their specific experimental systems, the following generalized protocol, based on the common shake-flask method, can be adapted.

Objective: To determine the saturation solubility of TCO-PEG8-amine in a specific aqueous buffer.

Materials:

-

TCO-PEG8-amine

-

Aqueous buffer of interest (e.g., PBS, MES, HEPES at a defined pH)

-

Microcentrifuge tubes

-

Orbital shaker or vortex mixer

-

Microcentrifuge

-

Analytical instrumentation for quantification (e.g., HPLC, LC-MS, or a spectrophotometer if a suitable chromophore is present or can be attached)

Procedure:

-

Sample Preparation: Add an excess amount of TCO-PEG8-amine to a known volume of the desired aqueous buffer in a microcentrifuge tube. The excess solid should be clearly visible.

-

Equilibration: Seal the tubes and agitate them at a constant temperature for a defined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Supernatant Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Prepare a series of dilutions of the supernatant with the same buffer.

-

Analyze the concentration of TCO-PEG8-amine in the dilutions using a validated analytical method. A standard curve with known concentrations of the compound should be prepared in the same buffer to ensure accurate quantification.

-

-

Data Analysis: Calculate the concentration of TCO-PEG8-amine in the original, undiluted supernatant. This value represents the saturation solubility under the tested conditions. Express the solubility in units such as mg/mL or mM.

Caption: Experimental workflow for determining TCO-PEG8-amine solubility.

Logical Relationships in Bioconjugation

The utility of TCO-PEG8-amine lies in its dual reactivity, enabling a two-step bioconjugation strategy. This logical workflow is critical for its application in drug development and research.

Caption: Logical workflow for a two-step bioconjugation using TCO-PEG8-amine.

References

- 1. benchchem.com [benchchem.com]

- 2. TCO-PEG8-amine, CAS 2353409-92-2 | AxisPharm [axispharm.com]

- 3. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]

- 4. nanocs.net [nanocs.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactivity of TCO-PEG8-amine: An In-depth Technical Guide to Stability and Storage

For Immediate Release

For researchers, scientists, and drug development professionals leveraging the power of bioorthogonal chemistry, the stability and proper handling of reagents are paramount to achieving reproducible and reliable results. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for TCO-PEG8-amine, a popular heterobifunctional linker used in bioconjugation, drug delivery, and the synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs.

Core Concepts: Understanding the TCO Moiety

TCO-PEG8-amine features a highly strained trans-cyclooctene (B1233481) (TCO) group, which enables rapid and specific bioorthogonal ligation with tetrazines via an inverse-electron-demand Diels-Alder (iEDDA) reaction. The polyethylene (B3416737) glycol (PEG8) spacer enhances solubility and reduces steric hindrance, while the terminal amine group allows for straightforward conjugation to biomolecules and surfaces. However, the inherent ring strain that makes the TCO group highly reactive also renders it susceptible to degradation.

Primary Degradation Pathway: Isomerization

The principal route of degradation for TCO-PEG8-amine is the isomerization of the reactive trans-cyclooctene to the significantly less reactive cis-cyclooctene (CCO) isomer.[1] This conformational change results in a loss of bioorthogonal reactivity, compromising subsequent ligation steps. Several factors, including temperature, pH, and the presence of thiols, can influence the rate of this isomerization. Due to this inherent instability, TCO compounds are generally not recommended for long-term storage.[2][3][4]

Caption: Primary degradation pathway of TCO-PEG8-amine.

Recommended Storage and Handling

To maintain the integrity and reactivity of TCO-PEG8-amine, strict adherence to proper storage and handling protocols is essential.

Storage Conditions:

-

Temperature: Store at –20°C in a sealed container.[5]

-

Protection: The container should protect the compound from moisture and light.[1]

-

Format: For long-term stability, store as a solid (lyophilized powder) or in an anhydrous solvent.

Handling Guidelines:

-

Solvents: Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for reconstitution.

-

Light Exposure: Avoid prolonged exposure to light to preserve the reactivity of the TCO group.

-

Contaminants: Avoid buffers containing primary amines (e.g., Tris or glycine) when performing reactions with the amine-reactive end of the molecule, as they will compete for reaction.

Quantitative Stability Data

Table 1: Stability of TCO Derivatives in Solution

| TCO Derivative | Condition | Observation | Reference |

| d-TCO | Phosphate-buffered D₂O | No degradation or isomerization observed for up to 14 days. | [6] |

| d-TCO | Human serum, room temperature | > 97% remained as the trans-isomer after 4 days. | [6] |

| TCO-conjugated antibody | in vivo | 75% of the TCO remained reactive after 24 hours. | [6] |

| TCO-PEG3-modified antibody | Sodium phosphate (B84403) buffer, pH 7.5, 4°C | ~10.5% loss of reactivity after 4 weeks. | [1] |

| TCO-PEG3-modified antibody | Sodium phosphate buffer, pH 7.5, -20°C | ~7% loss of reactivity after 4 weeks. | [1] |

Table 2: Influence of Thiols and pH on TCO Isomerization

| TCO Derivative | Condition | Observation | Reference |

| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 7.4 | 43% isomerization after 5 hours. | [6][7] |

| d-TCO (syn-3a) | 30 mM mercaptoethanol, pH 6.8 | 44% isomerization after 48 hours. | [7] |

| s-TCO (syn-1c) | 30 mM mercaptoethanol, D₂O-PBS, pD 7.4 | 18% isomerization after 1 hour; 100% after 18.5 hours. | [8] |

| s-TCO (syn-1c) with Trolox | 30 mM mercaptoethanol, 30 mM Trolox, D₂O-PBS | <5% isomerization after 29.5 hours. | [8] |

Experimental Protocols

Protocol 1: Quantification of TCO Stability by HPLC

This protocol provides a method to quantify the stability of a TCO-containing molecule, such as TCO-PEG8-amine, in the presence of a thiol-containing reagent.

Materials:

-

TCO-PEG8-amine

-

Thiol-containing reagent (e.g., dithiothreitol (B142953) (DTT), glutathione)

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO or DMF

-

HPLC system with a C18 column

Procedure:

-

Prepare Solutions:

-

Prepare a stock solution of TCO-PEG8-amine in anhydrous DMSO.

-

Prepare a stock solution of the thiol reagent in the reaction buffer.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the reaction buffer, TCO-PEG8-amine (to a final concentration of ~1 mM), and the thiol reagent (to the desired final concentration, e.g., 10 mM).

-

-

Time-Course Analysis:

-

Immediately after adding the thiol reagent (t=0), inject an aliquot of the reaction mixture onto the HPLC system.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).

-

At various time points (e.g., 1, 2, 4, 8, 24 hours), inject additional aliquots onto the HPLC.

-

-

Data Analysis:

-

Monitor the disappearance of the peak corresponding to the TCO-PEG8-amine and the appearance of a new peak corresponding to the CCO isomer over time.

-

Calculate the percentage of remaining TCO-PEG8-amine at each time point to determine its stability under the tested conditions.

-

Caption: Experimental workflow for assessing TCO stability via HPLC.

Protocol 2: General Procedure for Protein Labeling with TCO-PEG-NHS Ester and Tetrazine Ligation

This two-step protocol outlines the modification of a protein with a TCO moiety using a TCO-PEG-NHS ester, followed by the bioorthogonal reaction with a tetrazine-conjugated molecule.

Part A: Protein Modification with TCO-PEG-NHS Ester

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEG-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL.

-

TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate for 1 hour at room temperature or 2 hours on ice with gentle mixing.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.

-

Purification: Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column.

Part B: TCO-Tetrazine Ligation

Materials:

-

TCO-modified protein (from Part A)

-

Tetrazine-labeled molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent and then dilute it into the reaction buffer.

-

Ligation Reaction: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.

-

Incubation: The reaction is typically complete within 10-60 minutes at room temperature. The disappearance of the characteristic color of the tetrazine can be used to monitor the reaction progress.

-

Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent by size exclusion chromatography.

Caption: Workflow for two-step protein bioconjugation.

Conclusion

The successful application of TCO-PEG8-amine in advanced bioconjugation strategies hinges on a thorough understanding of its stability and adherence to proper handling and storage protocols. While the trans-cyclooctene moiety is highly reactive, its propensity to isomerize to the inactive cis-form necessitates careful management of storage temperature, light exposure, and reaction conditions. By following the guidelines and protocols outlined in this guide, researchers can maximize the performance and reproducibility of their experiments, unlocking the full potential of this versatile bioorthogonal linker.

References

- 1. benchchem.com [benchchem.com]

- 2. TCO-PEG2-amine, 2141981-87-3 | BroadPharm [broadpharm.com]

- 3. TCO-PEG23-amine | BroadPharm [broadpharm.com]

- 4. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]

- 5. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Pinnacle of Bioorthogonal Chemistry

An In-depth Technical Guide to the Kinetics of TCO-Tetrazine Click Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a 1,2,4,5-tetrazine (B1199680) (Tz) represents one of the fastest and most specific bioorthogonal reactions developed to date.[1][2] This "click chemistry" ligation has become an indispensable tool in chemical biology, drug delivery, and molecular imaging due to its exceptionally rapid kinetics, high specificity, and ability to proceed under physiological conditions without the need for a catalyst.[3][4][5]

The reaction mechanism is initiated by a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the electron-rich, strained TCO (dienophile).[3][6] This is followed by an irreversible retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product and driving the reaction to completion.[3][7] The remarkable speed, with second-order rate constants (k₂) reported to exceed 10⁶ M⁻¹s⁻¹, allows for efficient conjugation even at the low reactant concentrations typical in biological systems.[7][8]

This guide provides a comprehensive overview of the core kinetic principles, quantitative rate data for various TCO and tetrazine derivatives, and detailed experimental protocols for measuring these reaction rates.

Core Principles of Reaction Kinetics

The kinetics of the TCO-tetrazine ligation are governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[6][9] A smaller energy gap results in a faster reaction.[9] Several structural and environmental factors can be tuned to modulate the reaction rate:

-

TCO Reactivity (The Dienophile): The primary driver of TCO reactivity is ring strain.[3][10] More strained TCOs, such as conformationally strained s-TCO, exhibit higher reactivity.[9] Additionally, incorporating electron-donating groups (EDGs) on the TCO moiety raises the HOMO energy level, decreasing the HOMO-LUMO gap and accelerating the reaction.[6][10]

-

Tetrazine Reactivity (The Diene): The reactivity of the tetrazine is enhanced by adding electron-withdrawing groups (EWGs) like pyridines or pyrimidines.[6][9] These groups lower the tetrazine's LUMO energy, thus increasing the reaction rate.[6][9]

-

Steric Effects: Steric hindrance plays a crucial role. Less bulky substituents on the tetrazine ring generally lead to faster kinetics.[6] For instance, monosubstituted hydrogen-tetrazines (H-Tzs) are typically much more reactive than their di-substituted phenyl- or methyl- counterparts.[6][9]

-

Solvent and pH: While the reaction is robust across a range of conditions, the choice of solvent can influence kinetics.[11] The ligation is generally efficient across a physiological pH range of 6 to 9.[12]

Quantitative Kinetic Data

The second-order rate constant (k₂) is the definitive metric for quantifying the speed of the TCO-tetrazine reaction. The following table summarizes experimentally determined rate constants for various TCO and tetrazine pairs from the literature, providing a basis for selecting reagents for a specific application.

| TCO Derivative | Tetrazine Derivative | k₂ (M⁻¹s⁻¹) | Conditions (Solvent, Temp) | Reference |

| TCO (unspecified) | 3-phenyl-1,2,4,5-tetrazine (H-Tz) | 26,000 | PBS (pH 7.4), 37°C | [13] |

| TCO-OH | 3,6-dipyridyl-s-tetrazine | 2,000 | Not Specified | [9] |

| TCO-mAb Conjugate | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | PBS, 37°C | [9] |

| d-TCO (syn) | water-soluble 3,6-dipyridyl-s-tetrazine | 366,000 ± 15,000 | Water, 25°C | [9] |

| d-TCO (anti) | water-soluble 3,6-dipyridyl-s-tetrazine | 318,000 ± 3,000 | Water, 25°C | [9] |

| TCO Control (16) | Fluorogenic Tz (15) | ~550 | PBS, 37°C | [8] |

| PeptoBrush 1 (TCO) | Fluorogenic Tz (15) | >25,000 (per TCO unit) | PBS, 37°C | [8] |

| TCO | 3,6-bis(2-pyridyl)-s-tetrazine | 3,300,000 | Not Specified | [14] |

| TCO | 3-(p-aminophenyl)-6-methyl-tetrazine | 2,000 | PBS (pH 7.4), 37°C | [15] |

| TCO | 3-H-6-phenyl-tetrazine | 30,000 | PBS (pH 7.4), 37°C | [15] |

Note: Reaction rates are highly sensitive to the specific structures and reaction conditions. This table provides a comparative summary, and values should be considered in the context of their original experimental setup.

Experimental Protocols

The most common method for determining TCO-tetrazine kinetic rates is UV-Vis spectroscopy, often using a stopped-flow instrument for very fast reactions.[13][16] The protocol relies on monitoring the disappearance of the tetrazine's characteristic absorbance in the visible spectrum (typically 510-550 nm) over time.[7][12][13]

Protocol: Determining Second-Order Rate Constants by Stopped-Flow UV-Vis Spectroscopy

This protocol describes a generalized method for measuring the reaction rate between a TCO and a tetrazine derivative under pseudo-first-order conditions.

1. Materials and Reagents:

-

TCO derivative of interest

-

Tetrazine derivative of interest

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, is commonly used.

-

Solvent for Stock Solutions: Anhydrous DMSO or DMF.

-

Stopped-flow spectrophotometer equipped with a UV-Vis detector.

-

Quartz cuvettes (if not using a stopped-flow instrument for slower reactions).

2. Preparation of Solutions:

-

Prepare a high-concentration stock solution of the TCO derivative in DMSO or DMF (e.g., 10-100 mM).

-

Prepare a high-concentration stock solution of the tetrazine derivative in DMSO or DMF (e.g., 10 mM).

-

Determine the molar extinction coefficient (ε) of the tetrazine derivative in the reaction buffer (PBS, pH 7.4) by measuring the absorbance of serial dilutions at its maximum absorbance wavelength (λ_max, ~520 nm).[12]

3. Kinetic Measurement (Stopped-Flow Method):

-

Establish Pseudo-First-Order Conditions: The reaction must be run with a significant excess (at least 10-fold) of the TCO derivative relative to the tetrazine to ensure pseudo-first-order kinetics.[16][17]

-

Instrument Setup:

-

Loading Syringes:

-

Load one syringe with a solution of the tetrazine in PBS. The final concentration in the cell should be sufficient to give a reliable absorbance reading (e.g., 50 µM).

-

Load the second syringe with the TCO derivative in PBS at a concentration that is at least 20-fold higher than the tetrazine concentration (e.g., 1 mM).

-

-

Initiate Reaction:

4. Data Analysis:

-

The absorbance decay curve will follow a single exponential decay function under pseudo-first-order conditions.

-

Fit the absorbance vs. time data to the equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t) where k_obs is the observed pseudo-first-order rate constant.

-

The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the reactant in excess (the TCO derivative):[16] k₂ = k_obs / [TCO]

-

For robust results, repeat the experiment with several different concentrations of the excess TCO and plot k_obs versus [TCO]. The slope of the resulting line will be the second-order rate constant, k₂.

Visualizations: Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of experimental and logical workflows.

Caption: Workflow for determining TCO-tetrazine kinetics via stopped-flow spectroscopy.

Caption: Logical workflow for pretargeted imaging using TCO-tetrazine click chemistry.

References

- 1. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. eurjchem.com [eurjchem.com]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

The Pivotal Role of PEG8 Spacers in TCO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linker technologies is a cornerstone in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs) and other targeted therapeutics. Among the diverse array of available linkers, those incorporating a trans-cyclooctene (B1233481) (TCO) moiety for bioorthogonal click chemistry, coupled with a polyethylene (B3416737) glycol (PEG) spacer, have garnered significant attention. This technical guide provides a comprehensive examination of the multifaceted role of the eight-unit polyethylene glycol (PEG8) spacer within TCO linkers, offering quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in the optimization of their bioconjugation strategies.

The PEG8 spacer is not merely a passive connector; it is a critical determinant of the physicochemical and pharmacokinetic properties of the entire bioconjugate. Its inclusion can profoundly influence solubility, stability, steric hindrance, and in vivo performance, ultimately impacting the therapeutic index of the final drug product.

Core Principles: The Functional Advantages of the PEG8 Spacer

The incorporation of a PEG8 spacer into a TCO linker imparts several key advantages that address common challenges in bioconjugation and drug development.[1][2]

-

Enhanced Hydrophilicity and Reduced Aggregation: Many potent cytotoxic payloads used in ADCs are hydrophobic, which can lead to aggregation of the final conjugate.[2] The hydrophilic nature of the PEG8 spacer improves the overall solubility of the ADC, mitigating aggregation and facilitating formulation in aqueous buffers.[3][4] This is crucial for maintaining the stability and biological activity of the antibody.[3]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy for extending the in vivo circulation time of therapeutic molecules.[5] The PEG8 spacer increases the hydrodynamic radius of the ADC, which can reduce renal clearance and prolong its plasma half-life.[5] This extended exposure can lead to greater accumulation at the target site, enhancing therapeutic efficacy.[6]

-

Mitigation of Steric Hindrance: The defined and flexible nature of the PEG8 spacer provides critical spatial separation between the bulky antibody and the conjugated payload.[7] This separation is essential to prevent the payload from interfering with the antigen-binding site of the antibody, thereby preserving its targeting function. It also ensures that the TCO moiety is accessible for efficient reaction with its tetrazine partner in bioorthogonal ligation reactions.

-

Optimized Drug-to-Antibody Ratio (DAR): By improving the solubility and reducing the aggregation potential of hydrophobic payloads, PEG8 spacers can enable the generation of ADCs with higher, more uniform drug-to-antibody ratios (DARs) without compromising their physicochemical properties.[2][6]

Quantitative Data on the Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that can be fine-tuned to optimize the performance of a bioconjugate. The following tables summarize quantitative data from various studies, illustrating the impact of different PEG spacer lengths on key performance metrics.

Table 1: Influence of PEG Spacer Length on ADC Pharmacokinetics

| PEG Spacer Length | Clearance (mL/day/kg) | In Vivo Half-life (hours) | Reference(s) |

| No PEG | ~15 | - | [1] |

| PEG2 | ~10 | - | [1] |

| PEG4 | ~7 | ~120 | [5] |

| PEG8 | ~5 | ~150 | [1][5] |

| PEG12 | ~5 | ~160 | [1][5] |

| PEG24 | ~5 | ~170 | [1][5] |

| Data is compiled from multiple sources and should be considered illustrative of general trends. |

Table 2: Impact of PEG Spacer Length on In Vitro and In Vivo Efficacy of ADCs

| PEG Spacer Length | In Vitro Potency (IC50, ng/mL) | In Vivo Tumor Growth Inhibition (%) | Reference(s) |

| PEG2 | 8.5 | 35-45 | [5] |

| PEG4 | 9.2 | 50-60 | [5] |

| PEG8 | 10.1 | 75-85 | [5] |

| PEG12 | 11.5 | 75-85 | [5] |

| PEG24 | 15.3 | 75-85 | [5] |

| Data is synthesized from a study on PEGylated glucuronide-MMAE linkers and should be viewed as representative. |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates utilizing PEG8-TCO linkers. The following protocols provide a framework for key experimental procedures.

Protocol 1: Synthesis of a TCO-PEG8-Linker-Payload Construct

This protocol describes the synthesis of a TCO-PEG8-linker-payload, specifically TCO-PEG8-Val-Cit-PABC-MMAE, a commonly used construct for ADCs.

Materials:

-

Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate

-

Monomethyl auristatin E (MMAE)

-

TCO-PEG8-amine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

High-performance liquid chromatography (HPLC) system

-

Mass spectrometer (MS)

Procedure:

-

MMAE Conjugation: Dissolve Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate and MMAE in DMF. Add DIPEA and stir the reaction at room temperature for 2-4 hours. Monitor the reaction by HPLC-MS.

-

Purification: Purify the resulting Fmoc-Val-Cit-PABC-MMAE by preparative HPLC.

-

Fmoc Deprotection: Treat the purified product with a solution of 20% piperidine in DMF for 30 minutes to remove the Fmoc protecting group.

-

TCO-PEG8 Conjugation: To the deprotected Val-Cit-PABC-MMAE, add TCO-PEG8-NHS ester and DIPEA in DMF. Stir the reaction at room temperature for 2-4 hours.

-

Final Purification: Purify the final TCO-PEG8-Val-Cit-PABC-MMAE conjugate by preparative HPLC.

-

Characterization: Confirm the identity and purity of the final product by HPLC, high-resolution mass spectrometry, and NMR.

Protocol 2: Conjugation of TCO-PEG8-Linker-Payload to a Tetrazine-Modified Antibody

This protocol outlines the bioorthogonal "click" reaction between a TCO-functionalized linker-payload and a tetrazine-modified antibody.

Materials:

-

Tetrazine-modified antibody (in PBS, pH 7.4)

-

TCO-PEG8-linker-payload (from Protocol 1, dissolved in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column

-

UV-Vis spectrophotometer

-

Hydrophobic Interaction Chromatography (HIC) system

Procedure:

-

Reaction Setup: To the tetrazine-modified antibody solution, add a 1.5 to 3-fold molar excess of the TCO-PEG8-linker-payload solution in DMSO. The final DMSO concentration should be kept below 10% (v/v).

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Purification: Purify the resulting ADC by SEC to remove unreacted linker-payload and any aggregates.

-

Characterization:

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance wavelength of the payload.[8][] Further characterize the DAR distribution using HIC-HPLC.[8]

-

Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC using SEC-HPLC.

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the ADC on cancer cell lines.

Materials:

-

Target antigen-positive and antigen-negative cancer cell lines

-

Cell culture medium and supplements

-

ADC construct

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[10][11]

-

ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells. Include an untreated control.[10][11]

-

Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[10][11]

-

Viability Assessment (MTT Assay):

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[10][11]

Protocol 4: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a general procedure for assessing the anti-tumor activity of the ADC in a mouse xenograft model.[12][13]

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line expressing the target antigen

-

ADC construct

-

Vehicle control (e.g., saline or formulation buffer)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant the cancer cells into the flank of the mice.[12][13]

-

Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[12][13]

-

Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses). Administer the ADC and vehicle control intravenously.[12][13]

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor the body weight of the mice as an indicator of toxicity.[12][13]

-

Endpoint: The study is typically concluded when tumors in the control group reach a predetermined maximum size.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to the use of PEG8-TCO linkers.

Caption: Experimental workflow for the synthesis and evaluation of an ADC using a TCO-PEG8 linker.

References

- 1. benchchem.com [benchchem.com]

- 2. labinsights.nl [labinsights.nl]

- 3. researchgate.net [researchgate.net]

- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. vectorlabs.com [vectorlabs.com]

- 7. interchim.fr [interchim.fr]

- 8. pharmiweb.com [pharmiweb.com]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

TCO-PEG8-Amine: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of TCO-PEG8-amine, a heterobifunctional linker critical for advanced bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering detailed technical data, experimental protocols, and visualizations to support its application in the lab.

Core Compound Details

TCO-PEG8-amine, identified by CAS number 2353409-92-2 , is a versatile molecule with a molecular weight of approximately 564.7 g/mol .[1][2][3] Its structure features a trans-cyclooctene (B1233481) (TCO) group, a terminal primary amine, and an eight-unit polyethylene (B3416737) glycol (PEG8) spacer. This unique combination of functional groups allows for a two-step bioorthogonal labeling strategy, providing researchers with precise control over the conjugation of biomolecules.[1]

The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a reaction known for its exceptional speed and selectivity in biological systems.[2][3][4] The terminal amine group can be readily coupled with activated esters, such as N-hydroxysuccinimide (NHS) esters, or carboxylic acids using coupling agents like EDC.[2][3] The hydrophilic PEG8 spacer enhances the solubility and stability of the molecule and its conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[1][5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of TCO-PEG8 derivatives in bioconjugation protocols. For direct labeling of biomolecules with primary amines, the more reactive TCO-PEG8-NHS ester is commonly used.[1]

Table 1: Recommended Molar Excess of TCO-PEG8-NHS Ester for Antibody Labeling [6]

| Target Degree of Labeling (DOL) (TCO molecules per antibody) | Molar Excess of TCO-PEG8-NHS Ester |

| 2 - 4 | 5 - 10 equivalents |

| 4 - 8 | 10 - 20 equivalents |

| 8 - 12 | 20 - 35 equivalents |

Note: The optimal molar ratio may vary depending on the specific antibody and its concentration. A pilot experiment is recommended to determine the optimal conditions.

Table 2: Typical Reaction and Purification Parameters for Antibody Labeling [6]

| Parameter | Value |

| Antibody Concentration | 1 - 10 mg/mL |

| Reaction Buffer | Amine-free buffer (e.g., PBS), pH 8.0-8.5 |

| Reaction Time | 30 - 90 minutes at room temperature |

| Purification Method | Size-exclusion chromatography (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) |

| Expected Antibody Recovery | > 85% |

| Storage of Labeled Antibody | Store at 4°C for short-term and -20°C to -80°C for long-term |

Table 3: Solubility and Stability of TCO-PEG8 Derivatives

| Parameter | Details |

| Solubility | Soluble in water, DMSO, DCM, and DMF.[2][7] |

| Storage | Recommended to be stored at -20°C to minimize degradation.[2][7] |

| Stability | The primary degradation pathway is the isomerization of the reactive trans-isomer to the less reactive cis-cyclooctene (CCO) isomer, which can be accelerated by elevated temperatures and the presence of thiols.[7] It is advised to use freshly prepared solutions for optimal results.[8] |

Experimental Protocols

Protocol 1: Two-Step Protein Labeling using TCO-PEG8-NHS Ester and a Tetrazine-Functionalized Molecule

This protocol outlines the covalent labeling of a protein with a TCO moiety using TCO-PEG8-NHS ester, followed by a bioorthogonal reaction with a tetrazine-conjugated molecule.

Part A: TCO Labeling of the Protein

Materials:

-

Protein of interest (1-10 mg/mL in an amine-free buffer like PBS)

-

TCO-PEG8-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

-

TCO-PEG8-NHS Ester Stock Solution: Immediately before use, dissolve TCO-PEG8-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.[1]

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution.[1][8] Gently mix and incubate for 30-60 minutes at room temperature.[1]

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.[1]

-

Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column.[1]

Part B: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

Materials:

-

TCO-labeled protein from Part A

-

Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup: Prepare the TCO-labeled protein in the reaction buffer.

-

Ligation Reaction: Add the tetrazine-functionalized molecule to the TCO-labeled protein solution. A molar excess of 1.5 to 5 equivalents of the tetrazine reagent is recommended.[1]

-

Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes.[1]

-

Final Product: The labeled conjugate is now ready for use. If necessary, purify the final conjugate to remove excess tetrazine reagent using size-exclusion chromatography.[1]

Protocol 2: Synthesis of a PROTAC using TCO-PEG8-NHS Ester

This protocol describes a two-step synthesis of a PROTAC, where the TCO-PEG8 linker connects an E3 ligase ligand and a target protein ligand.

Step 1: Conjugation of TCO-PEG8-NHS Ester to an Amine-Functionalized Ligand

Materials:

-

Amine-functionalized E3 ligase ligand

-

TCO-PEG8-NHS ester

-

Anhydrous solvent (e.g., DMF or DMSO)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

Preparation: Perform the reaction under an inert atmosphere with dry glassware.

-

Dissolution: Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in the anhydrous solvent.

-

Linker Addition: Add a solution of TCO-PEG8-NHS ester (1.0 - 1.2 equivalents) in the anhydrous solvent to the reaction mixture.[9]

-

Base Addition: Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.[9]

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours.[9]

-

Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the TCO-PEG8-ligand conjugate.

Step 2: Bioorthogonal Ligation to a Tetrazine-Functionalized Ligand

Materials:

-

TCO-PEG8-E3 ligase ligand conjugate from Step 1

-

Tetrazine-functionalized protein of interest (POI) ligand

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

Procedure:

-

Dissolution: Dissolve the tetrazine-functionalized POI ligand (1.0 equivalent) in the anhydrous solvent.

-

TCO-conjugate Addition: Add an equimolar amount (1.0 - 1.2 equivalents) of the TCO-PEG8-E3 ligase ligand conjugate to the solution.[9]

-

Reaction: The click reaction will proceed rapidly at room temperature.

-

Purification and Characterization: Purify the final PROTAC using HPLC and characterize by LC-MS and NMR.

Visualizations

The following diagrams illustrate the key processes involving TCO-PEG8-amine and its derivatives.

Caption: Mechanism of the two-step protein labeling strategy.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Navigating the Safety Profile of TCO-PEG8-amine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety profile of all laboratory reagents is paramount. This in-depth technical guide provides a detailed overview of the safety data for TCO-PEG8-amine, a heterobifunctional linker increasingly utilized in bioconjugation, drug delivery, and proteomics.

While TCO-PEG8-amine is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to standard laboratory safety protocols is essential to ensure a safe working environment.[1] This guide summarizes key safety information, handling procedures, and emergency responses.

Core Safety and Handling Data

The following tables provide a structured overview of the physical, chemical, and safety properties of TCO-PEG8-amine, compiled from available safety data sheets and product information.[1][2]

| Identifier | Value |

| Product Name | TCO-PEG8-amine |

| CAS Number | 2353409-92-2 |

| Molecular Formula | C27H52N2O10 |

| Molecular Weight | 564.7 g/mol |

| Property | Information |

| Appearance | Not specified in SDS; typically a solid or oil |

| Purity | ≥98% |

| Solubility | Soluble in DMSO, DCM, DMF |

| Storage | Store at -20°C in a sealed container, protected from moisture and light.[1][2][3] |

Hazard Identification and Precautionary Measures

According to the available Safety Data Sheet, TCO-PEG8-amine is not classified as a hazardous material.[1] However, as with any chemical reagent, it is crucial to handle it with care in a laboratory setting.

General Precautions:

-

Handle only in a chemical fume hood.[1]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[1]

-

Wash hands thoroughly after handling.[1]

-

Avoid contact with skin and eyes.[1]

-

Keep away from heat, flames, and sparks.[1]

-

Avoid strong oxidizing agents.[1]

The following diagram illustrates a standard workflow for handling chemical reagents like TCO-PEG8-amine, from reception to disposal.

Experimental Protocols: Emergency and First-Aid Procedures

In the event of accidental exposure, the following first-aid measures should be taken immediately.[1]

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. If irritation persists, seek medical attention.[1] |

| Inhalation | Move the individual to fresh air. If symptoms are severe or persist, seek medical attention.[1] |

| Ingestion | Wash out the mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1] |

Accidental Release Measures

Should a spill occur, follow these steps:

-

Containment: Mix the spilled material with sand or a similar inert absorbent material.[1]

-

Collection: Sweep up the mixture and place it in a tightly closed container for disposal.[1]

-

Environmental Protection: Do not allow the material to enter drains or water courses.[1]

Fire-Fighting Measures

In case of a fire involving TCO-PEG8-amine, use dry powder or carbon dioxide extinguishers.[1] Firefighters should wear protective clothing and a self-contained breathing apparatus.[1]

The decision-making process for responding to an accidental exposure is outlined in the diagram below.

Personal Protective Equipment (PPE)

The recommended personal protective equipment when handling TCO-PEG8-amine is standard for a chemical laboratory environment.[1]

| Protection Type | Recommendation |

| Engineering Controls | Use only in a chemical fume hood.[1] |

| Gloves | Chemical-resistant gloves.[1] |

| Eye/Face Protection | Safety goggles.[1] |

| General Hygiene | Wash hands thoroughly after handling and wash contaminated clothing before reuse.[1] |

This guide is intended to provide a comprehensive overview of the safety data for TCO-PEG8-amine for trained professionals. It is not a substitute for a thorough review of the official Safety Data Sheet and adherence to all institutional safety protocols. Always consult the most up-to-date SDS for the specific product you are using.

References

TCO-PEG8-Amine: A Comprehensive Technical Guide for Bioorthogonal Conjugation and Proteolysis-Targeting Chimera (PROTAC) Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCO-PEG8-amine, a heterobifunctional linker at the forefront of bioconjugation and targeted protein degradation. This document details the core chemistry, experimental protocols, and applications of TCO-PEG8-amine, with a focus on its utility in antibody-drug conjugates (ADCs) and PROTACs.

Introduction to TCO-PEG8-Amine

TCO-PEG8-amine is a versatile chemical tool that incorporates three key functional elements: a trans-cyclooctene (B1233481) (TCO) group, a hydrophilic 8-unit polyethylene (B3416737) glycol (PEG8) spacer, and a terminal primary amine. This unique combination of moieties enables a two-step bioorthogonal conjugation strategy, providing precise control over the linkage of biomolecules.

The TCO group is highly reactive towards tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is exceptionally fast, highly specific, and occurs under mild, physiological conditions without the need for a cytotoxic copper catalyst.[1][2] The PEG8 spacer enhances the hydrophilicity and solubility of the linker and resulting conjugates, which can mitigate aggregation and improve pharmacokinetic properties.[1][3] The terminal amine group provides a versatile handle for conjugation to various molecules, such as activated esters or carboxylic acids, allowing for the covalent attachment of payloads, imaging agents, or other biomolecules.[4]

Commercial Suppliers

A variety of chemical suppliers offer TCO-PEG8-amine and its derivatives. The following table summarizes some of the key commercial sources.

| Supplier | Product Name | Purity | CAS Number |

| AxisPharm | TCO-PEG8-amine | ≥95% | 2353409-92-2 |

| MedChemExpress | TCO-PEG8-amine | 2353409-92-2 | |

| BroadPharm | TCO-PEG8-amine | 98% | 2353409-92-2 |

| Amsbio | TCO-PEG8-amine |

Core Mechanism of Action and Applications

The primary utility of TCO-PEG8-amine lies in its ability to facilitate bioorthogonal conjugation. The workflow typically involves two main steps:

-

Functionalization: The amine group of TCO-PEG8-amine is reacted with a molecule of interest (e.g., a cytotoxic drug, a fluorescent probe) that has been functionalized with an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester.

-

Bioorthogonal Ligation: The resulting TCO-functionalized molecule is then reacted with a biomolecule (e.g., an antibody, a protein) that has been modified to contain a tetrazine group. The TCO and tetrazine moieties rapidly and specifically "click" together, forming a stable covalent bond.[2]

This strategy is widely employed in:

-

Antibody-Drug Conjugates (ADCs): TCO-PEG8-amine can be used to link a cytotoxic payload to a tetrazine-modified antibody, enabling targeted drug delivery to cancer cells.[5]

-

PROTACs: This linker is instrumental in the synthesis of PROTACs, which are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7] TCO-PEG8-amine can be used to connect the target protein ligand to the E3 ligase ligand.

-

Molecular Imaging and Diagnostics: The TCO-tetrazine reaction can be used to attach imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules for in vivo and in vitro imaging applications.[3][8]

Experimental Protocols

The following are detailed protocols for common applications of TCO-PEG8-amine and related compounds. Note that while TCO-PEG8-amine contains a primary amine, many protocols utilize the related TCO-PEG8-acid or its activated NHS ester form for reaction with amines on biomolecules. The principles of the subsequent TCO-tetrazine ligation remain the same.

General Protocol for Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of a protein with a TCO moiety using a TCO-PEG-NHS ester, which is a common precursor for introducing the TCO group onto biomolecules with available primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG8-NHS ester

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.[9]

-

TCO-PEG8-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of TCO-PEG8-NHS ester in anhydrous DMSO or DMF.[9]

-

Labeling Reaction: Add a 10-20 fold molar excess of the TCO-PEG8-NHS ester stock solution to the protein solution. The optimal molar ratio may need to be empirically determined.[10][11]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[10]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.[9][11]

-

Purification: Remove excess, unreacted TCO-PEG8-NHS ester using a desalting column equilibrated with the desired storage buffer.[12]

TCO-Tetrazine Click Reaction

This protocol outlines the bioorthogonal reaction between a TCO-labeled biomolecule and a tetrazine-conjugated molecule.

Materials:

-

TCO-labeled biomolecule (from section 4.1)

-

Tetrazine-conjugated molecule of interest

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-containing biomolecule in the reaction buffer.

-

Click Reaction: Add the tetrazine-containing molecule to the TCO-containing biomolecule. A molar excess of 1.1 to 5 equivalents of the tetrazine reagent is recommended.[10][11]

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes. The reaction is often very rapid.[9][13]

-

Purification (Optional): If necessary, the final conjugate can be purified from excess tetrazine reagent using size-exclusion chromatography.[11]

Quantitative Data

The following tables summarize key quantitative parameters for the experimental protocols.

Table 1: Recommended Parameters for Protein Labeling with TCO-PEG8-NHS Ester

| Parameter | Recommended Value | Notes |

| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency.[10] |

| Molar Excess of TCO-PEG8-NHS Ester | 10-20 fold | May require optimization for specific proteins.[10] |

| Reaction Buffer | Amine-free (e.g., PBS) | Avoid buffers containing Tris or glycine.[10] |

| Reaction pH | 7.2-8.5 | Slightly alkaline pH can improve reactivity.[10] |

| Reaction Time | 30-60 minutes at room temperature | [10] |

| Quenching Reagent | 1 M Tris-HCl, glycine, or hydroxylamine | To terminate the reaction.[14] |

Table 2: TCO-Tetrazine Reaction Kinetics

| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |

| TCO - Tetrazine | ~2000 | In 9:1 methanol/water. This is one of the fastest bioorthogonal reactions.[8] |

Visualizations

Experimental Workflow for Antibody-TCO Conjugation

Caption: Workflow for labeling an antibody with a TCO moiety and subsequent conjugation.

PROTAC Mechanism of Action

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

TCO-PEG8-amine and its derivatives are powerful tools for researchers in drug development and chemical biology. The combination of a highly reactive TCO group for bioorthogonal click chemistry, a solubilizing PEG spacer, and a versatile amine handle enables the precise and efficient construction of complex bioconjugates. The applications in ADCs and PROTACs highlight the significant potential of this linker technology in advancing targeted therapies. This guide provides a foundational understanding and practical protocols to facilitate the successful implementation of TCO-PEG8-amine in your research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 4. TCO-PEG8-amine, 2353409-92-2 | BroadPharm [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Cornerstone of Chemical Biology: A Technical Guide to the Fundamental Principles of Bioorthogonal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Bioorthogonal chemistry has revolutionized our ability to probe and manipulate biological systems in their native environment. Coined by Carolyn Bertozzi, the term refers to a class of chemical reactions that can occur within a living system without interfering with or being interfered by the complex biochemical processes of that system.[1][2] This technical guide provides an in-depth exploration of the core principles of bioorthogonal chemistry, focusing on the key reactions, their mechanisms, quantitative kinetic data, and detailed experimental protocols to empower researchers in chemical biology and drug development.

Core Tenets of Bioorthogonality

For a chemical transformation to be deemed bioorthogonal, it must satisfy a stringent set of criteria to ensure its utility and reliability in a biological setting.[1][3][4] These foundational principles are:

-

High Selectivity: The reacting partners must be mutually and exclusively reactive toward each other, ignoring the vast milieu of other functional groups present in biological molecules like proteins, nucleic acids, lipids, and carbohydrates.[1][5]

-